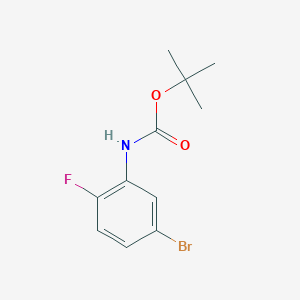

Tert-butyl N-(5-bromo-2-fluorophenyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-butyl N-(5-bromo-2-fluorophenyl)carbamate: is an organic compound with the molecular formula C11H13BrFNO2 and a molecular weight of 290.13 g/mol . It is a derivative of carbamate, featuring a tert-butyl group, a bromine atom, and a fluorine atom attached to a phenyl ring. This compound is often used in organic synthesis and various research applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(5-bromo-2-fluorophenyl)carbamate typically involves the reaction of 2-bromo-5-fluoroaniline with di-tert-butyl dicarbonate in the presence of a base such as sodium hexamethyldisilazide (NaHMDS) . The reaction is carried out in a solvent like tetrahydrofuran (THF) at low temperatures (0°C) under a nitrogen atmosphere .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling and purification of the product to meet industrial standards.

Analyse Des Réactions Chimiques

Types of Reactions:

Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.

Common Reagents and Conditions:

Nucleophiles: such as amines or thiols for substitution reactions.

Oxidizing agents: like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) for oxidation and reduction reactions.

Major Products: The major products formed depend on the type of reaction. For example, nucleophilic substitution can yield various substituted carbamates, while oxidation or reduction can modify the functional groups on the phenyl ring.

Applications De Recherche Scientifique

Chemistry: Tert-butyl N-(5-bromo-2-fluorophenyl)carbamate is used as a building block in organic synthesis. It is valuable in the preparation of more complex molecules and in the development of new synthetic methodologies .

Biology and Medicine: Its unique structure allows for the exploration of biological activity and interactions with various biological targets .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various chemical processes and product formulations .

Mécanisme D'action

The mechanism of action of tert-butyl N-(5-bromo-2-fluorophenyl)carbamate is not extensively documented. as a carbamate derivative, it may interact with biological molecules through carbamoylation, where the carbamate group forms a covalent bond with nucleophilic sites on proteins or enzymes. This interaction can modulate the activity of the target molecules, leading to various biological effects .

Comparaison Avec Des Composés Similaires

- Tert-butyl N-(5-bromo-3-chloro-2-fluorophenyl)carbamate

- Tert-butyl N-(5-bromo-2,3-difluorophenyl)carbamate

- Tert-butyl N-(2-bromo-5-fluorophenyl)methylcarbamate

Uniqueness: Tert-butyl N-(5-bromo-2-fluorophenyl)carbamate is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring. This arrangement can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds. The presence of both bromine and fluorine atoms provides a combination of electronic and steric effects that can be exploited in various chemical reactions and applications .

Activité Biologique

Tert-butyl N-(5-bromo-2-fluorophenyl)carbamate is a synthetic organic compound that has garnered attention in the field of biochemical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the molecular formula C11H13BrFNO2 and a molecular weight of 290.13 g/mol. Its structure features a tert-butyl group, a bromine atom at the 5-position, and a fluorine atom at the 2-position of a phenyl ring, along with a carbamate functional group. This unique combination enhances its electrophilicity and biological interactions.

The biological activity of this compound primarily stems from its ability to interact with various biological targets, particularly enzymes. The compound is believed to function as an enzyme inhibitor, specifically targeting serine proteases which play critical roles in protein degradation and other biological processes.

Key Mechanisms:

- Enzyme Inhibition: The compound binds to active sites of enzymes, inhibiting their activity through covalent modifications or steric hindrance.

- Nucleophilic Interactions: The presence of halogen substituents (bromine and fluorine) enhances binding affinity and specificity for certain targets, allowing for effective modulation of enzyme functions.

Biological Activity

Research indicates that this compound exhibits significant biological activity as an enzyme inhibitor. It has been shown to interact selectively with serine proteases, making it a valuable tool in biochemical research aimed at understanding enzyme mechanisms.

Case Studies

-

Inhibition of Serine Proteases:

- A study demonstrated that this compound effectively inhibited the activity of various serine proteases, showcasing its potential in therapeutic applications targeting diseases linked to protease dysregulation.

-

Cytotoxicity Assessment:

- In vitro assays revealed that the compound exhibited cytotoxic effects against several cancer cell lines. For instance, it showed an IC50 value in the low micromolar range against prostate cancer cell lines, indicating promising anti-cancer properties.

Comparison of Biological Activity with Similar Compounds

| Compound Name | Molecular Formula | IC50 (µM) | Unique Features |

|---|---|---|---|

| This compound | C11H13BrFNO2 | 3.5 | Selective serine protease inhibitor |

| Tert-butyl N-(5-bromo-3-chloro-2-fluorophenyl)carbamate | C11H13BrClFNO2 | 4.0 | Different halogen substitution affecting reactivity |

| Tert-butyl N-(2-bromo-5-fluorophenyl)carbamate | C11H13BrFNO2 | 6.0 | Altered substitution pattern; different biological activity |

Research Findings

Research has highlighted several important findings regarding the biological activity of this compound:

- Binding Affinity: Studies suggest that the compound's structural features significantly enhance its binding affinity for serine proteases compared to other similar compounds.

- Therapeutic Potential: The ability to selectively inhibit specific enzymes positions this compound as a potential candidate for drug development in treating conditions associated with protease activity dysregulation.

Propriétés

IUPAC Name |

tert-butyl N-(5-bromo-2-fluorophenyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrFNO2/c1-11(2,3)16-10(15)14-9-6-7(12)4-5-8(9)13/h4-6H,1-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWCBOIDTQSHUQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.